

Solubility of 1,7-dimethyl-9H-carbazole in organic solvents

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Compound of Interest

Compound Name: 1,7-dimethyl-9H-carbazole

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An In-depth Technical Guide to the Solubility of **1,7-dimethyl-9H-carbazole** in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **1,7-dimethyl-9H-carbazole** in common organic solvents. While specific quantitative data for this particular derivative is not extensively published, this document outlines the fundamental principles governing the solubility of carbazole derivatives, provides a detailed, field-proven experimental protocol for accurate solubility determination, and discusses the critical role of solubility data in drug development and materials science. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing the physicochemical properties of novel carbazole compounds.

Introduction: The Significance of Carbazole Scaffolds and the Imperative of Solubility

Carbazole and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique optoelectronic properties.^{[1][2]} Compounds incorporating the 1,4-dimethyl-9H-carbazole core, for instance, have been investigated for their potential as anti-HIV and anticancer agents.^{[3][4]} The substitution pattern on the carbazole ring system, such as the dimethylation at the 1 and 7

positions in **1,7-dimethyl-9H-carbazole**, significantly modulates the molecule's physicochemical properties, including its solubility.

Solubility is a critical determinant of a compound's utility. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.^[5] In materials science, the solubility of carbazole derivatives in organic solvents is crucial for solution-based processing and fabrication of organic electronic devices.^[2] Therefore, a thorough understanding and accurate measurement of the solubility of **1,7-dimethyl-9H-carbazole** are paramount for its successful application in any field.

This guide will provide the necessary theoretical background and practical, step-by-step instructions to empower researchers to generate high-quality solubility data for **1,7-dimethyl-9H-carbazole** and other novel carbazole derivatives.

Physicochemical Properties and Solubility Predictions

While experimental determination is the gold standard, an initial assessment of a compound's physicochemical properties can offer valuable predictions about its solubility behavior.

Molecular Structure of 1,7-dimethyl-9H-carbazole

- Molecular Formula: C₁₄H₁₃N
- Molecular Weight: 195.26 g/mol ^[6]
- Core Structure: A tricyclic aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring.
- Substituents: Two methyl groups at positions 1 and 7.

The carbazole core is largely non-polar and hydrophobic.^[7] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H group capable of acting as a hydrogen bond donor.^{[8][9]} The addition of two methyl groups (at C1 and C7) increases the molecule's lipophilicity and molecular weight compared to the parent 9H-carbazole.

Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.^{[10][11]} This principle suggests that substances with similar polarities are more likely to be soluble in one another.

- **Non-Polar Solvents** (e.g., Hexane, Toluene): The large, non-polar surface area of the carbazole ring system suggests that **1,7-dimethyl-9H-carbazole** will exhibit good solubility in non-polar aromatic solvents like toluene and benzene, and moderate solubility in aliphatic hydrocarbons like hexane. The methyl groups will further enhance this lipophilic character.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, THF, Acetone): Polar aprotic solvents can engage in dipole-dipole interactions. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent solvents for many organic compounds. The N-H group of the carbazole can form hydrogen bonds with the oxygen atoms of DMF and DMSO, which has been shown to significantly enhance the solubility of carbazole.^{[8][9]} Therefore, **1,7-dimethyl-9H-carbazole** is expected to be highly soluble in these solvents. Tetrahydrofuran (THF) and acetone should also be effective solvents.
- **Polar Protic Solvents** (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While the parent 9H-carbazole is soluble in methanol, the increased lipophilicity due to the two methyl groups in **1,7-dimethyl-9H-carbazole** might slightly reduce its solubility in lower alcohols compared to the unsubstituted parent. However, solubility is still expected to be moderate and will likely increase with the alkyl chain length of the alcohol (e.g., better solubility in butanol than in methanol).
- **Aqueous Solubility**: Due to its predominantly non-polar structure, **1,7-dimethyl-9H-carbazole** is expected to be practically insoluble in water.

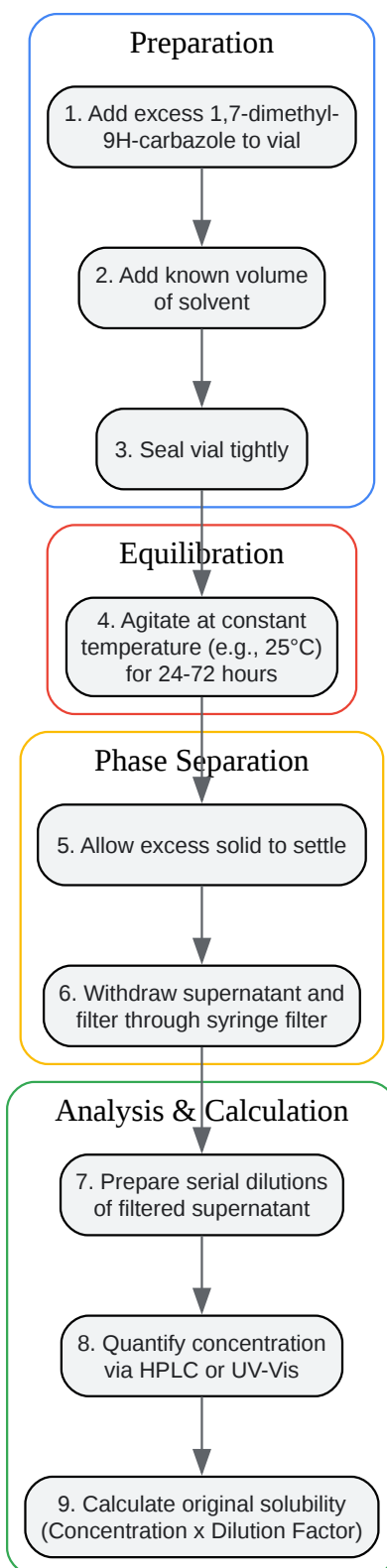
Quantitative Solubility Determination: An Experimental Guide

Accurate solubility data is obtained through meticulous experimental work. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.^[12]

Required Materials and Equipment

- **1,7-dimethyl-9H-carbazole** (solid, high purity)
- A selection of organic solvents (HPLC grade or equivalent)
- Analytical balance
- Scintillation vials or other suitable glass vials with tight-fitting caps
- Shaking incubator or constant temperature water bath with agitation
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram



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Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

- Preparation of Saturated Solution:
 - To a series of glass vials, add an excess amount of solid **1,7-dimethyl-9H-carbazole**. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
 - Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
 - Seal the vials securely to prevent solvent evaporation, which would artificially inflate the calculated solubility.
- Equilibration:
 - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).
 - Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typical.^[12] It is advisable to run a preliminary experiment to determine the time at which the concentration of the dissolved compound no longer increases.
- Sample Collection and Phase Separation:
 - After the equilibration period, remove the vials and allow them to stand undisturbed, permitting the excess solid to settle.
 - Carefully withdraw a sample of the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic particulate matter that could interfere with the analysis.
- Quantitative Analysis:
 - Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical instrument. Multiple dilutions may be necessary.

- Quantify the concentration of **1,7-dimethyl-9H-carbazole** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve constructed from standard solutions of known concentrations is required for accurate quantification.
- Calculation:
 - Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
 - The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and structured format.

Exemplary Solubility Data Table

The following table serves as a template for researchers to populate with their experimental findings. For illustrative purposes, qualitative solubility descriptors are included based on the predictions in Section 2.2.

Solvent Class	Solvent	Temperature (°C)	Experimentally Determined Solubility (g/L)	Molar Solubility (mol/L)	Qualitative Solubility
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	25	[Insert Data]	[Insert Data]	Very Soluble
	N,N-Dimethylformamide (DMF)	25	[Insert Data]	[Insert Data]	Very Soluble
	Tetrahydrofuran (THF)	25	[Insert Data]	[Insert Data]	Soluble
	Acetone	25	[Insert Data]	[Insert Data]	Soluble
Polar Protic	Methanol	25	[Insert Data]	[Insert Data]	Sparingly Soluble
	Ethanol	25	[Insert Data]	[Insert Data]	Soluble
Non-Polar	Toluene	25	[Insert Data]	[Insert Data]	Soluble
	Dichloromethane	25	[Insert Data]	[Insert Data]	Very Soluble
	Hexane	25	[Insert Data]	[Insert Data]	Sparingly Soluble
Aqueous	Water	25	[Insert Data]	[Insert Data]	Insoluble

Factors Influencing Solubility

- **Temperature:** The solubility of most solid organic compounds in organic solvents increases with temperature.^{[7][13]} This is because the dissolution process is often endothermic. Determining solubility at different temperatures can be valuable for applications like crystallization.

- Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is the primary driver of solubility.
- Hydrogen Bonding: The ability of the N-H group to act as a hydrogen bond donor is a key interaction that enhances solubility in hydrogen bond-accepting solvents like DMF, DMSO, and alcohols.[8][9]

Conclusion

While a definitive, published dataset on the solubility of **1,7-dimethyl-9H-carbazole** is not readily available, this guide provides the essential scientific framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the molecule and applying the principles of "like dissolves like," researchers can make informed decisions about solvent selection. The detailed shake-flask protocol presented herein offers a reliable method for generating the high-quality, quantitative data necessary to advance research and development efforts, whether in the pursuit of new therapeutics or novel organic materials. The ability to accurately characterize fundamental properties such as solubility remains a critical skill for any scientist working with novel chemical entities.

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